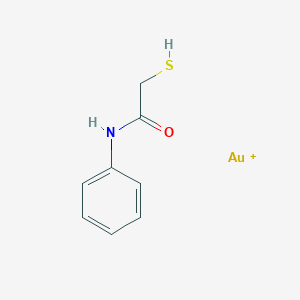

gold(1+);N-phenyl-2-sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'aurothioglycanide est un composé contenant de l'or avec la formule moléculaire C₈H₈AuNOS et un poids moléculaire de 363,19 g/mol . Il est connu pour ses applications thérapeutiques, en particulier dans le traitement de la polyarthrite rhumatoïde. Le composé est caractérisé par sa structure unique, qui comprend un atome d'or lié à un dérivé de l'acide thioglycolique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'aurothioglycanide peut être synthétisé par la réaction du bromure d'or(I) avec l'anilide de l'acide thioglycolique . La réaction implique généralement les étapes suivantes :

- Préparation du bromure d'or(I) (AuBr) en faisant réagir l'or avec du brome.

- Réaction du bromure d'or(I) avec l'anilide de l'acide thioglycolique dans un solvant approprié.

- Isolement et purification de l'aurothioglycanide résultant.

Méthodes de production industrielle : La production industrielle de l'aurothioglycanide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté élevée. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est courante dans les environnements industriels pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : L'aurothioglycanide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d'oxydation de l'or.

Réduction : Les réactions de réduction peuvent convertir l'aurothioglycanide en états d'oxydation inférieurs.

Substitution : La partie acide thioglycolique peut être substituée par d'autres ligands dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide nitrique.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrazine sont utilisés.

Substitution : Les réactions d'échange de ligands impliquent souvent l'utilisation de phosphines ou d'autres ligands contenant du soufre.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes d'or(III), tandis que la réduction peut produire des espèces d'or(I) ou d'or(0).

4. Applications de la recherche scientifique

L'aurothioglycanide a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés contenant de l'or et comme catalyseur dans diverses réactions chimiques.

Biologie : Le composé est étudié pour ses interactions avec les molécules biologiques et son potentiel en tant qu'agent thérapeutique.

Industrie : Il trouve des applications dans le développement de matériaux avancés et de nanotechnologie.

5. Mécanisme d'action

Le mécanisme d'action exact de l'aurothioglycanide dans le traitement de la polyarthrite rhumatoïde n'est pas entièrement compris. On pense qu'il implique les voies suivantes :

Modulation immunitaire : Le composé module la réponse immunitaire, réduisant l'inflammation et prévenant les dommages articulaires.

Inhibition des enzymes : L'aurothioglycanide inhibe des enzymes spécifiques impliquées dans le processus inflammatoire, telles que les métalloprotéinases.

Interaction avec les cibles cellulaires : L'atome d'or dans le composé interagit avec les protéines cellulaires et l'ADN, modifiant leur fonction et réduisant l'inflammation.

Composés similaires :

Aurothioglucose : Un autre composé contenant de l'or utilisé dans le traitement de la polyarthrite rhumatoïde.

Auranofin : Un complexe d'or ayant des propriétés anti-inflammatoires.

Aurothiomalate de sodium : Un sel d'or utilisé dans la chrysothérapie pour la polyarthrite rhumatoïde.

Comparaison : L'aurothioglycanide est unique en raison de sa structure spécifique et de la présence de la partie acide thioglycolique. Comparé à d'autres composés de l'or, il présente des propriétés chimiques et des effets thérapeutiques distincts. Par exemple, l'aurothioglucose et l'auranofin ont des ligands et des mécanismes d'action différents, ce qui fait de l'aurothioglycanide une alternative précieuse dans certains contextes thérapeutiques .

Applications De Recherche Scientifique

Aurothioglycanide has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other gold-containing compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

Industry: It finds applications in the development of advanced materials and nanotechnology.

Mécanisme D'action

The exact mechanism of action of aurothioglycanide in the treatment of rheumatoid arthritis is not fully understood. it is believed to involve the following pathways:

Immune Modulation: The compound modulates the immune response, reducing inflammation and preventing joint damage.

Inhibition of Enzymes: Aurothioglycanide inhibits specific enzymes involved in the inflammatory process, such as metalloproteinases.

Interaction with Cellular Targets: The gold atom in the compound interacts with cellular proteins and DNA, altering their function and reducing inflammation.

Comparaison Avec Des Composés Similaires

Aurothioglucose: Another gold-containing compound used in the treatment of rheumatoid arthritis.

Auranofin: A gold complex with anti-inflammatory properties.

Sodium aurothiomalate: A gold salt used in chrysotherapy for rheumatoid arthritis.

Comparison: Aurothioglycanide is unique due to its specific structure and the presence of the thioglycolic acid moiety. Compared to other gold compounds, it has distinct chemical properties and therapeutic effects. For example, aurothioglucose and auranofin have different ligands and mechanisms of action, making aurothioglycanide a valuable alternative in certain therapeutic contexts .

Propriétés

Numéro CAS |

16925-51-2 |

|---|---|

Formule moléculaire |

C8H8AuNOS |

Poids moléculaire |

363.19 g/mol |

Nom IUPAC |

2-anilino-2-oxoethanethiolate;gold(1+) |

InChI |

InChI=1S/C8H9NOS.Au/c10-8(6-11)9-7-4-2-1-3-5-7;/h1-5,11H,6H2,(H,9,10);/q;+1/p-1 |

Clé InChI |

ODENGJOFMCVWCT-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)NC(=O)CS.[Au+] |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)C[S-].[Au+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)

![14-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B231781.png)